![molecular formula C13H15ClF3NO3 B13475127 Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13475127.png)
Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a cyclobutane ring, an amino group, and a trifluoromethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride typically involves multiple steps, including the formation of the cyclobutane ring and the introduction of the amino and trifluoromethoxyphenyl groups. Common synthetic routes may involve:
Cyclobutane Ring Formation: This can be achieved through cycloaddition reactions or other ring-forming strategies.
Introduction of Functional Groups: The amino group and the trifluoromethoxyphenyl group are introduced through substitution reactions, often using reagents like amines and trifluoromethoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield different amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate: Similar in structure but with a chlorosulfonyl group instead of an amino group.
2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl (1R,3R)-2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylate: Similar in having a cyclopropane ring and trifluoromethoxy group.
Uniqueness
Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its trifluoromethoxy group imparts unique chemical properties that can be leveraged in different research and industrial contexts.
Eigenschaften
Molekularformel |
C13H15ClF3NO3 |
|---|---|
Molekulargewicht |
325.71 g/mol |
IUPAC-Name |
methyl 3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14F3NO3.ClH/c1-19-11(18)12(6-8(17)7-12)9-4-2-3-5-10(9)20-13(14,15)16;/h2-5,8H,6-7,17H2,1H3;1H |
InChI-Schlüssel |
YUWVHFOKEFYVFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC(C1)N)C2=CC=CC=C2OC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


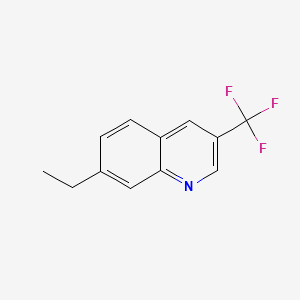
![7-Methoxythieno[3,2-b]pyridin-6-amine](/img/structure/B13475056.png)
![1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13475061.png)
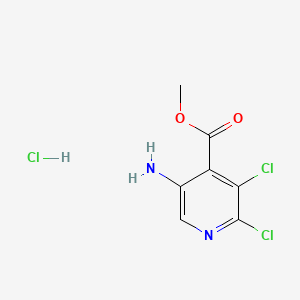

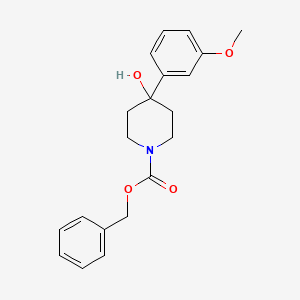
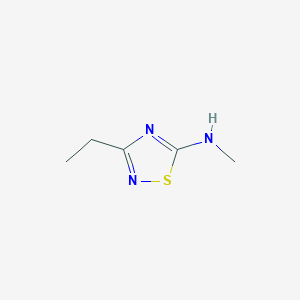
![1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine](/img/structure/B13475112.png)
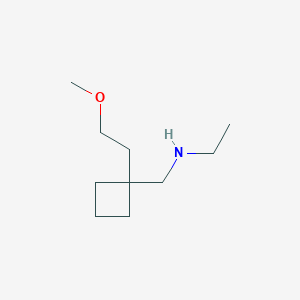
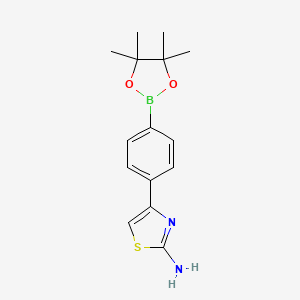
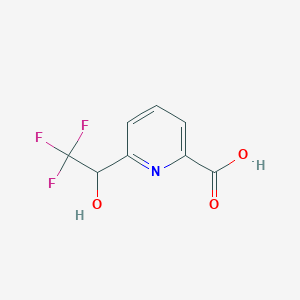
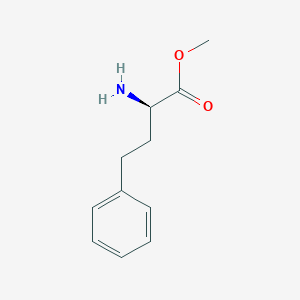
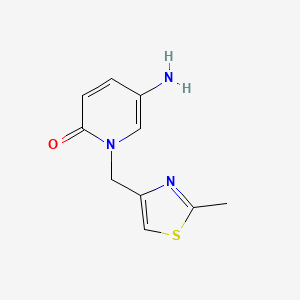
![6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13475154.png)
